4-chloro-N-[(4-chlorophenyl)carbonyl]-N-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
4-chloro-N-(4-chlorobenzoyl)-N-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a triazole ring and two chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorobenzoyl)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 4-chloro-N-(4-chlorobenzoyl)benzamide: The 4-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as pyridine to form the intermediate benzamide.
Introduction of the triazole ring: The final step involves the reaction of the intermediate benzamide with 4H-1,2,4-triazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzamide moiety.
Reduction: Reduction reactions could target the chlorobenzoyl groups, potentially converting them to corresponding amines.
Substitution: The chlorobenzoyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the triazole ring or benzamide.
Reduction: Reduced forms of the chlorobenzoyl groups, such as amines.
Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzoyl)-N-(4H-1,2,4-triazol-4-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and benzamide moieties could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-chlorobenzoyl)benzamide: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.
N-(4-chlorobenzoyl)-N-(4H-1,2,4-triazol-4-yl)benzamide: Similar structure but without the additional chlorine atom, potentially altering its properties.
Uniqueness
4-chloro-N-(4-chlorobenzoyl)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the triazole ring and the chlorobenzoyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H10Cl2N4O2 |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorobenzoyl)-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C16H10Cl2N4O2/c17-13-5-1-11(2-6-13)15(23)22(21-9-19-20-10-21)16(24)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
NGJAUMMYFKCWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(=O)C2=CC=C(C=C2)Cl)N3C=NN=C3)Cl |
Origin of Product |
United States |
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